Cas no 157701-72-9 (2-Fluoro-4-nitrobenzaldehyde)

2-Fluoro-4-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-4-nitrobenzaldehyde
- Benzaldehyde,2-fluoro-4-nitro-
- 2-floro-4-nitrobenzaldehyde
- 3-Fluoro-4-formylnitrobenzene
- 2-fluoro-4-nitro-benzaldehyde
- BENZALDEHYDE, 2-FLUORO-4-NITRO-
- fluoronitrobenzaldehyde
- PubChem17013
- 4-nitro-2-fluorobenzaldehyde
- KSC494I2B
- 4-nitro-2-fluoro-benzaldehyde
- ZFCMKFOFVGHQNE-UHFFFAOYSA-N
- CL8280
- RP10450
-
- MDL: MFCD00968941
- インチ: 1S/C7H4FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H
- InChIKey: ZFCMKFOFVGHQNE-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C([H])=C([H])C=1C([H])=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 169.01800
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- トポロジー分子極性表面積: 62.9
じっけんとくせい
- 密度みつど: 1.443
- ゆうかいてん: 98-100℃
- ふってん: 301.5℃ at 760 mmHg
- PSA: 62.89000
- LogP: 2.06960
- かんど: Air Sensitive
2-Fluoro-4-nitrobenzaldehyde セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P280,P305
P351
P338,P304
P340,P405,P501a - 危険レベル:IRRITANT
2-Fluoro-4-nitrobenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-Fluoro-4-nitrobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-76018-0.25g |
2-fluoro-4-nitrobenzaldehyde |
157701-72-9 | 95.0% | 0.25g |
$19.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022661-5g |
2-Fluoro-4-nitrobenzaldehyde |
157701-72-9 | 98% | 5g |
¥540.00 | 2023-11-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33937-250mg |
2-Fluoro-4-nitrobenzaldehyde, 97% |
157701-72-9 | 97% | 250mg |
¥1338.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022661-10g |
2-Fluoro-4-nitrobenzaldehyde |
157701-72-9 | 98% | 10g |
¥862.00 | 2023-11-21 | |
Fluorochem | 076335-25g |
2-Fluoro-4-nitrobenzaldehyde |
157701-72-9 | 95% | 25g |
£363.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F140240-250mg |
2-Fluoro-4-nitrobenzaldehyde |
157701-72-9 | 97% | 250mg |
¥74.90 | 2023-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021463-250mg |
2-Fluoro-4-nitrobenzaldehyde |
157701-72-9 | 97% | 250mg |
¥84 | 2024-05-25 | |
eNovation Chemicals LLC | D583463-5g |
2-Fluoro-4-nitrobenzaldehyde |
157701-72-9 | 95% | 5g |
$466 | 2024-05-24 | |
Apollo Scientific | PC57031-5g |
2-Fluoro-4-nitrobenzaldehyde |
157701-72-9 | 97% | 5g |
£84.00 | 2025-02-21 | |
Chemenu | CM243543-5g |
2-Fluoro-4-nitrobenzaldehyde |
157701-72-9 | 95+% | 5g |
$126 | 2022-06-12 |
2-Fluoro-4-nitrobenzaldehyde 関連文献
-
Léo Bucher,Sandrine Kappler-Gratias,Nicolas Desbois,Kerstin Bystricky,Franck Gallardo,Claude P. Gros RSC Med. Chem. 2020 11 771
2-Fluoro-4-nitrobenzaldehydeに関する追加情報
Professional Introduction to 2-Fluoro-4-nitrobenzaldehyde (CAS No. 157701-72-9)
2-Fluoro-4-nitrobenzaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and versatile applications. With the CAS number 157701-72-9, this compound stands out as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring both a fluoro substituent and a nitro group on a benzaldehyde backbone, imparts distinct reactivity and functional characteristics that make it invaluable in synthetic chemistry.
The significance of 2-Fluoro-4-nitrobenzaldehyde lies in its ability to serve as a precursor for the development of novel therapeutic agents. The presence of the fluoro atom, known for its ability to modulate metabolic pathways and enhance binding affinity, makes this compound particularly interesting for drug design. Recent studies have highlighted its role in the synthesis of fluorinated aromatic compounds, which are increasingly being explored for their potential in treating a wide range of diseases, including cancer and infectious disorders.
In the realm of medicinal chemistry, the nitro group on the benzaldehyde ring plays a pivotal role in influencing the electronic properties of the molecule. This feature allows for selective modifications and functionalizations, enabling chemists to tailor the compound for specific biological targets. The combination of these two functional groups makes 2-Fluoro-4-nitrobenzaldehyde a powerful tool in the development of small-molecule drugs. Researchers have leveraged its reactivity to create derivatives with enhanced pharmacological properties, such as improved solubility and bioavailability.
Recent advancements in synthetic methodologies have further expanded the utility of 2-Fluoro-4-nitrobenzaldehyde. For instance, transition metal-catalyzed reactions have been employed to introduce additional functional groups onto the benzaldehyde core, leading to a diverse library of compounds. These derivatives have shown promise in preclinical studies as potential leads for new therapeutic interventions. The ability to modify the structure of this compound while retaining its core framework has opened up new avenues for drug discovery.
The pharmaceutical industry has taken notice of the potential offered by 2-Fluoro-4-nitrobenzaldehyde. Several companies are investing in research to explore its applications in developing treatments for neurological disorders, where fluorinated compounds have shown particular efficacy. The compound’s ability to cross the blood-brain barrier has made it a candidate for neuropharmacological research. Additionally, its role in synthesizing antiviral agents has been investigated, given the increasing need for novel antiviral drugs due to emerging infectious diseases.
Beyond pharmaceuticals, 2-Fluoro-4-nitrobenzaldehyde finds applications in materials science and agrochemicals. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities. For example, fluorinated aromatic compounds are being used to create polymers with enhanced thermal stability and chemical resistance. In agrochemicals, derivatives of this compound have been explored as potential pesticides and herbicides, offering new solutions to agricultural challenges.
The synthesis of 2-Fluoro-4-nitrobenzaldehyde is an intricate process that requires precise control over reaction conditions. Modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have improved the efficiency and yield of its production. These advancements have made it more feasible to produce larger quantities of the compound for industrial applications. The growing demand for high-purity intermediates like this one underscores its importance in various sectors.
The environmental impact of producing and using 2-Fluoro-4-nitrobenzaldehyde is also a consideration that researchers are addressing. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable practices in chemical manufacturing are essential for ensuring that such valuable compounds can be produced responsibly without compromising environmental integrity.
In conclusion, 2-Fluoro-4-nitrobenzaldehyde (CAS No. 157701-72-9) is a multifaceted compound with far-reaching implications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to global challenges. As scientific understanding continues to evolve, the applications of this compound are expected to expand even further, solidifying its role as a cornerstone in modern chemical research.
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